2-Sulfanylbenzamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Sulfanylbenzamide is the viral protein NCp7 . This protein is a key component of the Human Immunodeficiency Virus (HIV), and it plays a crucial role in the virus’s ability to infect cells and replicate .
Mode of Action
This compound interacts with its target by disrupting zinc coordination in the viral protein NCp7 . This disruption inhibits the normal function of the protein, thereby reducing the virus’s ability to infect cells and replicate .
Biochemical Pathways
It is known that the compound’s action on the viral protein ncp7 disrupts the normal life cycle of the hiv virus . This disruption likely affects multiple biochemical pathways involved in viral replication and infection.
Pharmacokinetics
This compound thioesters are useful as topical microbicides, but they are too unstable to be used systemically . To overcome this limitation, a nitroimidazole prodrug was used to protect the this compound, providing it with blood stability and oral bioavailability . Studies on the molecule called nipamovir were performed to assess the rate of prodrug cleavage, antiviral activity, mechanism of metabolism, and in vivo pharmacokinetics in several different species .
Result of Action
The result of this compound’s action is a reduction in the ability of the HIV virus to infect cells and replicate . This can potentially slow the progression of HIV infection and reduce the viral load in the body .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as blood or other bodily fluids, could potentially interfere with the compound’s action . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemical substances
Biochemical Analysis
Biochemical Properties
It is known that the compound has a melting point of 145-146 degrees Celsius
Cellular Effects
It has been suggested that sulfanylbenzamide thioesters have anti-HIV activity that disrupts zinc coordination in the viral protein NCp7
Molecular Mechanism
It is known that the compound has a role in disrupting zinc coordination in the viral protein NCp7
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfanylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzamide with thiourea. The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylbenzamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-Sulfanylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit antiviral activity, particularly against HIV.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: Similar in structure but contains a thiazole ring.
2-Mercaptobenzoxazole: Contains an oxazole ring instead of a benzamide group.
Thiosalicylic acid: Similar thiol group but with a carboxylic acid instead of an amide.
Uniqueness: 2-Sulfanylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to disrupt zinc coordination in proteins sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .
Properties
IUPAC Name |
2-sulfanylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMSOMIFFTEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325633 | |
Record name | 2-sulfanylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5697-20-1 | |
Record name | NSC514219 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-sulfanylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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